

# An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

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## Compound of Interest

Compound Name: 4-Chloro-2-(phenylethynyl)aniline

Cat. No.: B2599015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-(phenylethynyl)aniline**, a compound of interest in synthetic and medicinal chemistry. This document details its synthesis, chemical properties, and potential biological relevance, presenting data in a structured format for ease of comparison and use in a research and development setting.

## Core Compound Properties

While the initial discovery of **4-Chloro-2-(phenylethynyl)aniline** is not extensively documented in publicly available literature, its synthesis and basic properties are established. It is recognized by the CAS number 928782-97-2.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>10</sub> ClN
Molecular Weight	227.69 g/mol
CAS Number	928782-97-2
Appearance	Solid
Purity	Typically >97% (commercial availability)
InChI Key	JUMNQMVRAKHPJD-UHFFFAOYSA-N

## Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Chloro-2-(phenylethynyl)aniline** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

### Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Chloro-2-(phenylethynyl)aniline

This protocol is based on established methodologies for similar compounds.

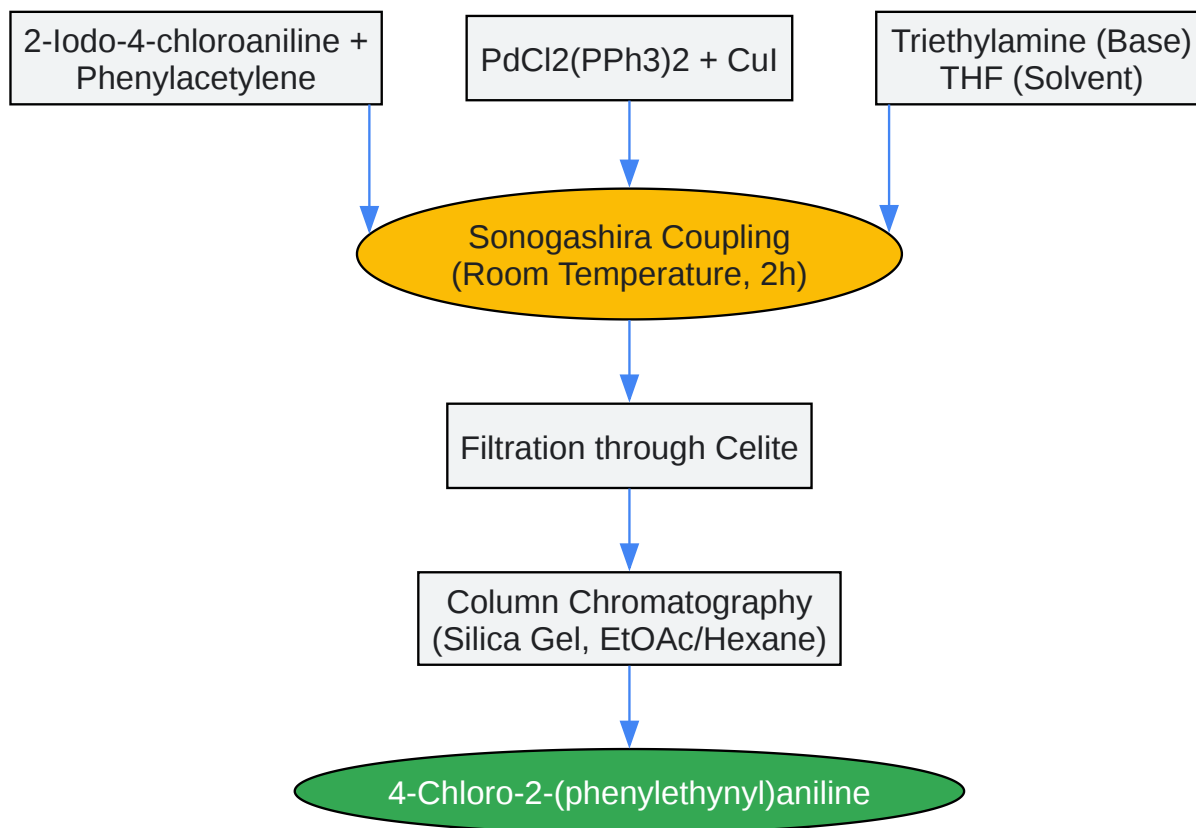
Materials:

- 2-Iodo-4-chloroaniline
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexane
- Silica gel (60-120 mesh)
- Anhydrous sodium sulfate
- Argon gas
- Standard laboratory glassware for inert atmosphere reactions

## Procedure:

- To an oven-dried, two-necked round-bottom flask under an argon atmosphere, add  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.125 mmol),  $\text{CuI}$  (0.125 mmol), and anhydrous THF (5 mL).
- To this suspension, sequentially add 2-iodo-4-chloroaniline (2.5 mmol) and triethylamine (5.0 mmol).
- Degas the reaction mixture by bubbling argon through it for 15 minutes.
- Add phenylacetylene (2.75 mmol) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC), observing the consumption of the 2-iodo-4-chloroaniline starting material (approximately 2 hours).
- Upon completion, filter the reaction mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **4-chloro-2-(phenylethynyl)aniline**. A reported yield for this reaction is approximately 83%.<sup>[1]</sup>

## Synthesis Workflow:



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A flowchart illustrating the synthesis of **4-Chloro-2-(phenylethynyl)aniline**.

## Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of the synthesized compound. While a specific public record of the spectra for **4-Chloro-2-(phenylethynyl)aniline** is not readily available, the expected spectral characteristics can be inferred from similar compounds.

Expected <sup>1</sup>H NMR (CDCl<sub>3</sub>) signals:

- Aromatic protons of the aniline ring.
- Aromatic protons of the phenylacetylene moiety.
- A broad singlet corresponding to the amine (-NH<sub>2</sub>) protons.

Expected  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ) signals:

- Signals corresponding to the carbon atoms of the two aromatic rings.
- Characteristic signals for the alkyne carbons.

Expected Mass Spectrometry (MS) data:

- A molecular ion peak corresponding to the molecular weight of the compound (227.69 g/mol).

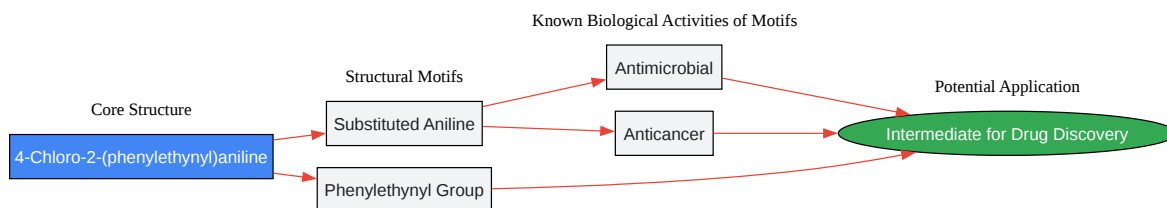
## Biological Activity and Potential Applications

Currently, there is limited direct information in the public domain regarding the biological activity or signaling pathway modulation of **4-Chloro-2-(phenylethynyl)aniline**. However, the structural motifs present in the molecule, namely the substituted aniline and the phenylethynyl group, are found in various biologically active compounds.

- **Aniline Derivatives:** Substituted anilines are a common feature in many pharmaceuticals and have been investigated for a wide range of activities, including anticancer and antimicrobial properties.<sup>[2][3]</sup>
- **Phenylethynyl Moiety:** The phenylethynyl group is also present in a number of compounds with demonstrated biological activities, including use as intermediates in the synthesis of more complex bioactive molecules.

Given the presence of these pharmacophores, **4-Chloro-2-(phenylethynyl)aniline** could be a valuable intermediate for the synthesis of novel drug candidates. Further biological screening is required to determine its specific activities.

Logical Relationship for Potential Drug Discovery:



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Relationship between the core structure and its potential applications.

## Conclusion

**4-Chloro-2-(phenylethynyl)aniline** is a readily synthesizable compound via the Sonogashira coupling reaction. While its specific biological activities have not been extensively reported, its structural components suggest that it may serve as a valuable building block in the development of new therapeutic agents. Further research into its biological properties is warranted to fully elucidate its potential in drug discovery and development.

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